3-methoxy-10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate compound through a condensation reaction, followed by cyclization using a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
3-methoxy-10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one: Shares a similar core structure but lacks the methoxy group at the 3-position.
10-(4-Methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one: Similar structure but without the methyl group at the 7-position.
Uniqueness
3-methoxy-10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H18O5 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-methoxy-10-(4-methoxyphenyl)-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C24H18O5/c1-13-22-19(21(12-28-22)14-4-6-15(26-2)7-5-14)11-18-17-9-8-16(27-3)10-20(17)24(25)29-23(13)18/h4-12H,1-3H3 |
InChI Key |
QQCAHHRQHSZCIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)OC)C5=C(C=C(C=C5)OC)C(=O)O2 |
Origin of Product |
United States |
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